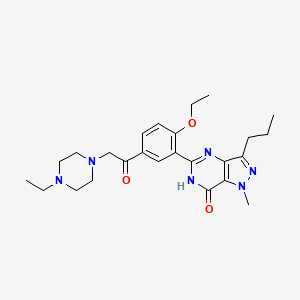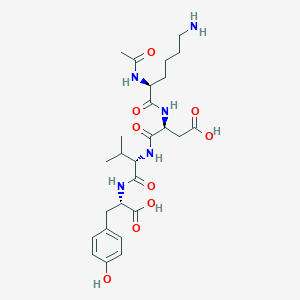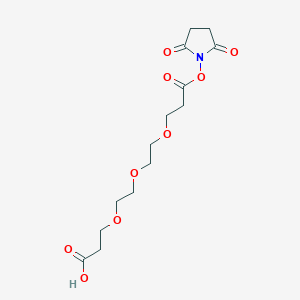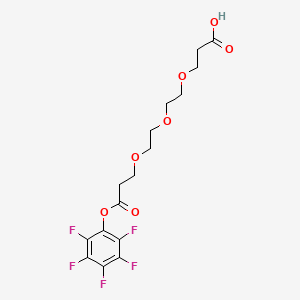
AEOL-10150
Overview
Description
AEOL-10150 is a therapeutic agent developed by Aeolus. It’s a small molecule catalytic antioxidant . It’s designed to neutralize reactive oxygen and nitrogen species . It’s being investigated for use in the treatment of amyotrophic lateral sclerosis (ALS) .
Molecular Structure Analysis
AEOL-10150, also known as MnTDE-2-ImP5+, has the molecular formula C48-H56-Mn-N12.5-Cl and a molecular weight of 1033.257 . It’s characterized by a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring .Chemical Reactions Analysis
AEOL-10150 shows the ability to scavenge a broad range of reactive oxygen species, or free radicals . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating these damaging compounds .Physical And Chemical Properties Analysis
AEOL-10150 has a molecular weight of 1033.24 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Scientific Research Applications
Antioxidant
AEOL-10150 is a broad-spectrum metalloporphyrin superoxide dismutase (SOD) mimic specifically designed to neutralize reactive oxygen and nitrogen species . It has potential as a new catalytic antioxidant drug .
Treatment for Sulfur Mustard (SM) Exposure
AEOL-10150 significantly reduced SM-induced lung injury by reducing lung lipid peroxidation and inhibiting the release of multiple proinflammatory cytokines . This suggests that catalytic antioxidants are effective measures of SM inhalation injury .
Treatment for Radiation Pneumonitis and Acute Radiation Syndrome (ARS)
AEOL-10150 has been studied as a medical treatment against acute radiation-induced lung injury . It has demonstrated statistically significant survival efficacy in multiple Lung-ARS studies in animals .
Treatment for Idiopathic Pulmonary Fibrosis (IPF)
AEOL-10150 is being developed as a treatment for idiopathic pulmonary fibrosis (IPF) .
Combination with Radiation Therapy to Treat Solid Tumors
AEOL-10150 is also being developed as a combination with radiation therapy to treat solid tumors .
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of AEOL-10150 involves the reaction of 2,6-di-tert-butyl-4-methylphenol with 2,3-dimethylbutadiene in the presence of a Lewis acid catalyst to form the intermediate 2,6-di-tert-butyl-4-(2,3-dimethylcyclobut-2-en-1-yl)phenol. This intermediate is then reacted with 2,3-dimethyl-1,3-butadiene in the presence of a strong base to form AEOL-10150.", "Starting Materials": [ "2,6-di-tert-butyl-4-methylphenol", "2,3-dimethylbutadiene", "Lewis acid catalyst", "2,3-dimethyl-1,3-butadiene", "Strong base" ], "Reaction": [ "Step 1: React 2,6-di-tert-butyl-4-methylphenol with 2,3-dimethylbutadiene in the presence of a Lewis acid catalyst to form the intermediate 2,6-di-tert-butyl-4-(2,3-dimethylcyclobut-2-en-1-yl)phenol.", "Step 2: React the intermediate from step 1 with 2,3-dimethyl-1,3-butadiene in the presence of a strong base to form AEOL-10150." ] } | |
CAS RN |
286475-30-7 |
Product Name |
AEOL-10150 |
Molecular Formula |
C48H61Cl5MnN125+ |
Molecular Weight |
1038.2853 |
IUPAC Name |
Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)- |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3 |
InChI Key |
XMYHQLIAYLLEKT-UHFFFAOYSA-N |
SMILES |
CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AEOL-10150; AEOL 10150; AEOL10150 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of AEOL-10150?
A1: AEOL-10150 functions as a catalytic antioxidant, mimicking the activity of the superoxide dismutase (SOD) enzyme. It catalytically scavenges reactive oxygen species (ROS) like superoxide, thereby reducing oxidative stress [, , , , , ].
Q2: What are the downstream effects of AEOL-10150's antioxidant activity?
A2: By reducing oxidative stress, AEOL-10150 has been shown to:
- Attenuate inflammatory responses [, , , , , ].
- Reduce tissue hypoxia and angiogenic response [].
- Decrease lipid peroxidation and protein nitration [, , ].
- Improve survival in models of radiation-induced lung injury [, , ].
- Protect against sulfur mustard-induced lung injury [, ].
- Show potential in treating amyotrophic lateral sclerosis (ALS) by preserving motor neuron architecture [].
Q3: What is the molecular formula and weight of AEOL-10150?
A3: The molecular formula of AEOL-10150 is C48H56Cl5MnN12, and its molecular weight is 1010.3 g/mol [].
Q4: Is there any spectroscopic data available for AEOL-10150?
A4: The provided research abstracts do not delve into specific spectroscopic details. Further investigation into related publications or patents would be needed.
Q5: How does the catalytic activity of AEOL-10150 compare to that of natural SOD?
A5: While the provided abstracts highlight AEOL-10150's SOD mimetic activity, specific comparisons of catalytic efficiency with natural SOD are not discussed.
Q6: What are the potential applications of AEOL-10150 based on its catalytic antioxidant properties?
A6: The research suggests potential applications in:
- Treating radiation-induced lung injury [, , , ].
- Mitigating the effects of chemical warfare agents like sulfur mustard [, ].
- Addressing diseases with oxidative stress as a contributing factor, such as ALS [] and COPD [, , , ].
Q7: Has computational chemistry been employed in the development or study of AEOL-10150?
A7: The provided abstracts do not offer information on the use of computational chemistry or modeling approaches with AEOL-10150.
Q8: Has the structure-activity relationship of AEOL-10150 been explored, and what modifications have been investigated?
A8: The abstracts mention other metalloporphyrins with potential antioxidant activity, but specific structural modifications and their impact on AEOL-10150's activity are not detailed [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








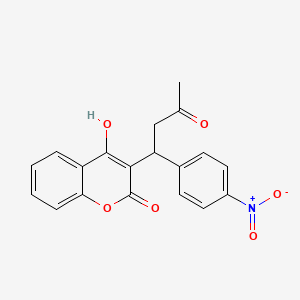
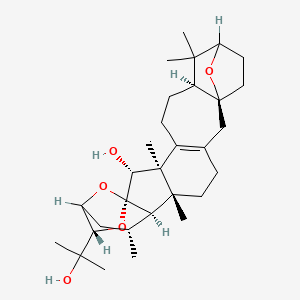
![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)
